![molecular formula C12H12N4O B2647484 N-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide CAS No. 2411200-99-0](/img/structure/B2647484.png)
N-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide” is a novel 1,2,4-triazole derivative . It is part of a class of compounds that have been synthesized and evaluated for their anticancer properties . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroroscopy and Elemental analysis .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 1-amino-3-nitro-1 H -1,2,4-triazole with 2,2,2-trifluoro- N - (4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This is followed by removing the trifluoroacetyl protecting group to afford aminofurazan .Molecular Structure Analysis
The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups at 1655–1712 cm −1 . The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit optimal oxygen balance with the oxidizer excess coefficients α = 0.42–0.71 .Physical And Chemical Properties Analysis
The compounds exhibit acceptable densities of 1.77–1.80 g cm −3 . The yield of one of the compounds, 1-(2,4-dichlorophenyl)-3-phenyl-2- (1H-1,2,4-triazol-1-yl) propan-1-one (7b), was 52% with a melting point of 121 (e.g., 1st) prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize orMecanismo De Acción
The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay . Compounds showed a promising cytotxic activity lower than 12 μM against Hela cell line . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
Propiedades
IUPAC Name |
N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-2-12(17)13-8-11-14-9-15-16(11)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLFNAKMHDDRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC=NN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)acrylamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.